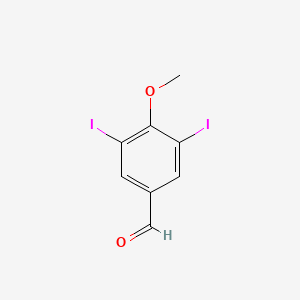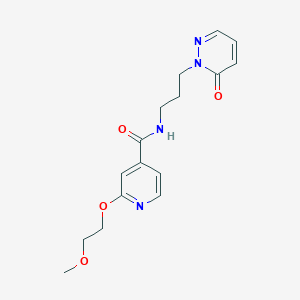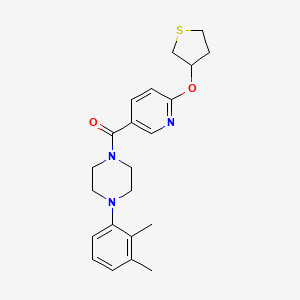
3,5-Diiodo-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6I2O2 . It has an average mass of 387.941 Da and a monoisotopic mass of 387.845703 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 2 iodine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a flash point of 201.8±28.7 °C and an index of refraction of 1.701 . Its molar refractivity is 65.5±0.3 cm³ .Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Chemical Investigations
- Spectroscopic Analysis: Derivatives of vanillin, such as 4-hexyloxy-3-methoxybenzaldehyde, have been extensively investigated using spectroscopic techniques and density functional theory. These studies focus on understanding the optimized geometry, vibrational frequencies, NMR chemical shifts, and UV-visible spectra of these compounds (Abbas, Gökce, & Bahçelī, 2016).
Intramolecular Charge Transfer Effects
- Charge Transfer Studies: Research on similar compounds, like 4-hydroxy-3-methoxybenzaldehyde, reveals insights into their absorption and fluorescence spectral characteristics in various solvents, contributing to a deeper understanding of their intramolecular charge transfer effects (Rajendiran & Balasubramanian, 2008).
Synthesis and Structural Characterizations
- Schiff Bases Synthesis: Schiff bases derived from benzyloxybenzaldehyde derivatives, similar to 3,5-Diiodo-4-methoxybenzaldehyde, demonstrate the potential for forming complexes with various metal ions, showcasing their relevance in coordination chemistry (Güler, Hayvalı, Dal, & Hökelek, 2012).
Electrosynthesis Applications
- Paired Electrolysis: The paired electrolysis process, utilizing compounds like 4-methoxybenzaldehyde, demonstrates the synthesis of valuable chemicals with high efficiency and selectivity. This process highlights the potential of this compound in similar applications (Sherbo et al., 2018).
Antioxidant Activity Evaluation
- Antioxidant Properties: Derivatives of vanillin, including halogenated benzaldehydes, have been synthesized and evaluated for their antioxidant activities, suggesting potential applications for this compound in this field (Rijal, Haryadi, & Anwar, 2022).
Molecular and Biosynthetic Studies
- Biosynthesis and Medicinal Properties: Methoxybenzaldehydes in plants, including compounds related to this compound, play significant roles in food, cosmetic, and pharmaceutical industries. Their biosynthesis and medicinal properties have been a focus of recent studies (Kundu & Mitra, 2016).
Solubility and Activity Coefficient Studies
- Solubility Analysis: The solubility of compounds like 5-chloro-4-hydroxy-3-methoxybenzaldehyde in water and their infinite dilution activity coefficients have been investigated, providing valuable data for understanding the physical properties of similar compounds (Larachi et al., 2000).
High Performance Liquid Chromatography Studies
- HPLC Analysis of Schiff Bases: Schiff bases of 4-hydroxy-3-methoxybenzaldehyde have been studied using high performance liquid chromatography and UV spectrophotometry, highlighting the potential for similar analytical techniques to be applied to this compound derivatives (Chigurupati et al., 2017).
Molecular Docking Investigations
- Molecular Docking Studies: Investigations on 4-methoxybenzaldehyde have included molecular docking to understand its interactions and potential inhibitory activity, which could be relevant for similar studies on this compound (Ghalla et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of 3,5-Diiodo-4-methoxybenzaldehyde is protein phosphatase 2A (PP2A) . PP2A is a major serine/threonine phosphatase in cells and plays a crucial role in many cellular processes by dephosphorylating various proteins .
Biochemical Pathways
The compound affects the cellular antioxidation system . It disrupts microtubule assembly, preparing cells for G2/M block, chromosome aggregation, and caspase-3 mediated apoptosis . This disruption leads to cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tubulin polymerization , protein dephosphorylation , and the disruption of the cellular antioxidation system . These effects lead to cell cycle arrest and apoptosis .
Safety and Hazards
Propiedades
IUPAC Name |
3,5-diiodo-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZWGCFOYVWUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)C=O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-Methylfuran-2-yl)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2870139.png)

![2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2870142.png)
![5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2870145.png)

![6-fluoro-N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2870147.png)
![2-((2-hydroxyethyl)amino)-1-(5-(3-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2870148.png)

![4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B2870150.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2870159.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2870161.png)
